molecular formula C14H18N2O2 B11864132 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine CAS No. 66890-11-7

5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine

Cat. No.: B11864132
CAS No.: 66890-11-7
M. Wt: 246.30 g/mol
InChI Key: IPVBUNUOMJDUGJ-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 5,8-dimethoxyquinoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to introduce the N,N,2-trimethylamino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and halogenated quinoline compounds.

Scientific Research Applications

5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is employed in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties .

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to affect neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyquinoline: Similar in structure but lacks the N,N,2-trimethylamino group.

    5,8-Dimethoxyquinoline: The parent compound without the N,N,2-trimethylamino group.

    N,N-Dimethylquinoline: Lacks the methoxy groups at positions 5 and 8

Uniqueness

5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both methoxy groups and the N,N,2-trimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

66890-11-7

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

5,8-dimethoxy-N,N,2-trimethylquinolin-4-amine

InChI

InChI=1S/C14H18N2O2/c1-9-8-10(16(2)3)13-11(17-4)6-7-12(18-5)14(13)15-9/h6-8H,1-5H3

InChI Key

IPVBUNUOMJDUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)N(C)C)OC)OC

Origin of Product

United States

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